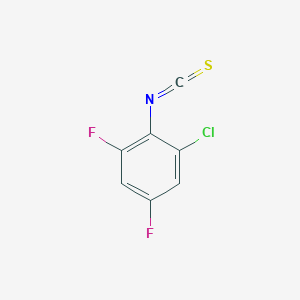

1-Chloro-3,5-difluoro-2-isothiocyanatobenzene

Description

1-Chloro-3,5-difluoro-2-isothiocyanatobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), fluorine (positions 3 and 5), and an isothiocyanate group (position 2). Its molecular formula is C₇H₂ClF₂NS, with a molar mass of 213.61 g/mol. The compound’s reactivity is influenced by the electron-withdrawing effects of fluorine and chlorine, as well as the nucleophilic character of the isothiocyanate (-NCS) group. While direct data on its physical properties (e.g., boiling point, density) are unavailable in the provided evidence, comparisons with structurally similar compounds allow for informed inferences about its behavior.

Propriétés

IUPAC Name |

1-chloro-3,5-difluoro-2-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2NS/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNMZBGPFVULMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N=C=S)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Chloro-3,5-difluoro-2-isothiocyanatobenzene typically involves the reaction of 1-chloro-3,5-difluoro-2-aminobenzene with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

1-chloro-3,5-difluoro-2-aminobenzene+thiophosgene→this compound+HCl

This method is preferred due to its efficiency and the relatively high yield of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring safety and cost-effectiveness.

Analyse Des Réactions Chimiques

1-Chloro-3,5-difluoro-2-isothiocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Applications De Recherche Scientifique

1-Chloro-3,5-difluoro-2-isothiocyanatobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Chloro-3,5-difluoro-2-isothiocyanatobenzene involves its interaction with nucleophiles, leading to the formation of covalent bonds The isothiocyanate group is highly reactive and can form adducts with various biological molecules, including proteins and enzymes

Comparaison Avec Des Composés Similaires

Key Structural and Functional Differences

The following table summarizes critical distinctions between 1-chloro-3,5-difluoro-2-isothiocyanatobenzene and analogous compounds from the evidence:

| Compound Name | CAS | Molecular Formula | Substituents | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|

| This compound | Not provided | C₇H₂ClF₂NS | Cl (1), F (3,5), -NCS (2) | N/A | N/A |

| 1-Chloro-2,3,5-trifluoro-4,6-diisocyanatobenzene | 46495-66-3 | C₇ClF₃N₂O₂ | Cl (1), F (2,3,5), -NCO (4,6) | N/A | N/A |

| 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate | 480438-93-5 | C₈H₅Cl₂FO | Cl (3,5), -OCH₂CF₃ (4), -NCO (1) | 230–231 | 1.393 |

| 1-Chloro-2-fluoro-3-isocyanatobenzene | 69922-25-4 | C₇H₂ClFNO | Cl (1), F (2), -NCO (3) | N/A | N/A |

Notes:

- Substituent Effects: The target compound’s combination of two fluorines and a single isothiocyanate group distinguishes it from diisocyanates (e.g., 46495-66-3) and ether-linked derivatives (e.g., 480438-93-5).

- Halogen Positioning : Fluorine at positions 3 and 5 creates a para-directing effect, contrasting with meta-substituted analogs like 69922-25-4. Chlorine at position 1 may sterically hinder ortho-substitution reactions .

Reactivity and Stability Trends

- Electrophilic Reactivity: The electron-withdrawing nature of fluorine and chlorine deactivates the aromatic ring, reducing electrophilic substitution rates compared to non-halogenated analogs. However, the isothiocyanate group’s electron-deficient carbon may facilitate reactions with amines or thiols, a trait shared with isocyanate derivatives .

- Thermal Stability : Compounds like 480438-93-5 exhibit high boiling points (~230°C), attributed to strong intermolecular dipole-dipole interactions from polar substituents. The target compound’s lack of bulky ether groups (e.g., -OCH₂CF₃) may lower its boiling point relative to 480438-93-5 .

Activité Biologique

1-Chloro-3,5-difluoro-2-isothiocyanatobenzene (C7H2ClF2NS) is an organic compound recognized for its diverse applications in chemistry, biology, and medicine. This compound is derived from benzene, where specific hydrogen atoms are replaced by chlorine, fluorine, and isothiocyanate groups. Its unique structure contributes to its biological activity, making it a subject of interest in various research domains.

The synthesis of this compound typically involves the reaction of 1-chloro-3,5-difluoro-2-aminobenzene with thiophosgene under controlled conditions. The reaction can be summarized as follows:

This method is favored for its efficiency and high yield of the desired product .

The biological activity of this compound is primarily attributed to its isothiocyanate group, which exhibits high reactivity towards nucleophiles. This reactivity allows the compound to form covalent bonds with various biological molecules, including proteins and enzymes. The mechanism includes:

- Nucleophilic Substitution : The isothiocyanate group can be replaced by other nucleophiles.

- Formation of Adducts : Interaction with biological targets leads to the formation of adducts that can modulate enzyme activity or protein function .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. For instance, compounds with similar isothiocyanate functionalities have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. This inhibition could lead to therapeutic applications in treating conditions where these enzymes play a critical role .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

-

Study on TGR5 Agonist Activity : A study evaluated the agonistic effects of structurally similar compounds on G-protein-coupled receptors (TGR5). Results indicated that modifications in the molecular structure significantly influenced potency and efficacy .

Compound EC50 (nM) Remarks Compound 1 35 Moderate activity on TGR5 Compound 2 0.8 High potency on murine receptor - Antimicrobial Screening : Another investigation assessed the antimicrobial potential of various isothiocyanate derivatives against resistant bacterial strains. The study found that certain substitutions enhanced activity against Acinetobacter baumannii, demonstrating the importance of molecular structure in biological efficacy .

Comparative Analysis

When compared to other isothiocyanates such as phenyl isothiocyanate and methyl isothiocyanate, this compound shows enhanced reactivity due to the presence of both chlorine and fluorine atoms. This distinct combination not only affects its chemical properties but also its biological interactions.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cl and F substitutions | Antimicrobial potential |

| Phenyl Isothiocyanate | Simple phenyl group | Moderate antimicrobial effects |

| Methyl Isothiocyanate | Methyl group | Lower reactivity |

Q & A

Basic: What are the optimal synthetic routes for preparing 1-chloro-3,5-difluoro-2-isothiocyanatobenzene, and how can purity be ensured?

Methodological Answer:

A common approach involves sequential halogenation and functionalization of a benzene derivative. First, chlorination and fluorination at the 1,3,5-positions can be achieved via electrophilic aromatic substitution using Cl₂ and F₂ under controlled conditions (e.g., Lewis acid catalysts like AlCl₃). The isothiocyanate (-NCS) group is introduced at the 2-position via thiophosgene (CSCl₂) or thiourea derivatives reacting with a pre-functionalized amine intermediate.

Purity Assurance:

- Use HPLC or GC-MS to monitor reaction progress and intermediate purity .

- Recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves final purity. Reference standards from NIST or PubChem can validate spectral data (NMR, IR) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks based on substituent-induced chemical shifts. The deshielding effect of electronegative groups (Cl, F) aids in positional identification .

- IR Spectroscopy: Confirm the -NCS group via stretching vibrations (~2050–2150 cm⁻¹ for C≡N-S) .

- Mass Spectrometry (EI-MS): Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Cl or F) validate the molecular formula .

Cross-Validation: Compare data with computational predictions (DFT calculations) or NIST databases to resolve ambiguities .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep in amber glass vials at –20°C under inert atmosphere (Ar/N₂) to prevent hydrolysis of the -NCS group .

- Decomposition Risks: Monitor for color changes (yellow to brown indicates degradation). Avoid prolonged exposure to moisture or light .

- Safety Protocols: Use fume hoods, nitrile gloves, and PPE. Dispose via certified hazardous waste services compliant with EPA/ECHA guidelines .

Advanced: What mechanistic insights explain the reactivity of the isothiocyanate group in nucleophilic substitution reactions?

Methodological Answer:

The -NCS group acts as an electrophile due to the electron-deficient carbon adjacent to sulfur. In reactions with amines or thiols:

- Kinetics: Polar aprotic solvents (DMF, DMSO) accelerate reactions by stabilizing transition states.

- Stereoelectronic Effects: Fluorine substituents at 3,5-positions enhance electrophilicity via inductive withdrawal, as shown in DFT studies of analogous difluorobenzoyl chlorides .

Contradictions in Data: Conflicting reports on regioselectivity may arise from solvent polarity or competing pathways (e.g., thiourea vs. thioamide formation). Resolve via kinetic isotope effects or isotopic labeling .

Advanced: How can computational modeling predict the thermodynamic stability of this compound derivatives?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (BDEs) and Fukui indices for reactive sites .

- Solvent Effects: Use COSMO-RS to model solvation free energies and predict solubility in common solvents (e.g., DCM, THF) .

- Validation: Compare computed IR/NMR spectra with experimental data from NIST or PubChem to refine parameters .

Advanced: What strategies mitigate competing side reactions during the synthesis of heterocycles using this compound?

Methodological Answer:

- Temperature Control: Lower reaction temperatures (–10°C to 0°C) suppress polymerization of reactive intermediates (e.g., thioureas) .

- Catalyst Screening: Use Pd-catalyzed cross-coupling to direct coupling reactions (e.g., Suzuki-Miyaura) while minimizing undesired cyclization .

- Byproduct Analysis: Employ LC-MS/MS to identify side products (e.g., dimerization via -NCS groups) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.